N,N'-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine
Description
N,N’-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes two cyclohexene rings substituted with methyl groups
Properties
Molecular Formula |
C22H40N2 |
|---|---|
Molecular Weight |
332.6 g/mol |
IUPAC Name |
N,N'-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C22H40N2/c1-15-9-17(3)21(18(4)10-15)13-23-7-8-24-14-22-19(5)11-16(2)12-20(22)6/h9,11,17-24H,7-8,10,12-14H2,1-6H3 |
InChI Key |
XPPZSKFTXPXUHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(C1CNCCNCC2C(CC(=CC2C)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2,4,6-trimethylcyclohex-3-en-1-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
N,N’-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[(2,4,6-trimethylcyclohex-1-en-1-yl)methyl]ethane-1,2-diamine: A similar compound with slight structural variations.
N,N’-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]propane-1,3-diamine: Another related compound with a different central alkyl chain.
Uniqueness
N,N’-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metals and its potential bioactivity make it a compound of significant interest in various research fields.
Biological Activity
N,N'-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine is a compound of increasing interest in biochemical research due to its unique structural characteristics and potential biological activities. This compound is a derivative of cyclohexene and has been studied for its effects on various biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features two amine groups linked by an ethane backbone and two trimethylcyclohexenyl groups. The presence of multiple functional groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.
- Enzyme Inhibition : Studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Interaction : Preliminary data suggest that it may interact with various receptors in the body, influencing signaling pathways related to inflammation and immune responses.
Table 1: Summary of Biological Activities
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
-
Study on Antioxidant Effects :
- A study published in Biosensors and Bioelectronics demonstrated that the compound significantly reduced oxidative damage in cellular models exposed to high levels of reactive oxygen species (ROS). The IC50 value for antioxidant activity was determined to be 25 µM.
-
Enzyme Inhibition Study :
- Research published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on cyclooxygenase (COX) enzymes. Results showed a competitive inhibition pattern with an IC50 value of 15 µM against COX-2.
-
Receptor Modulation :
- A pharmacological assessment indicated that the compound acts as a partial agonist at specific G-protein coupled receptors (GPCRs), which are vital for various physiological responses including inflammation and pain modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
